molecular formula C7H5BrF3NO B1408609 2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine CAS No. 1227579-45-4

2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine

Cat. No. B1408609
M. Wt: 256.02 g/mol
InChI Key: IRNAIICCZZKNRQ-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine is a chemical compound used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including 2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine, involves a stepwise liquid-phase/vapor–phase process. The intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC) is produced by chlorinating 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions. Subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .


Molecular Structure Analysis

The molecular formula of 2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine is C7H6F3NO . The InChI Key is GSKMWMFOQQBVMI-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . It is also used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors .

Scientific Research Applications

Spectroscopy and Theoretical Studies

The spectroscopic characterization of related compounds, such as 5-Bromo-2-(trifluoromethyl)pyridine, has been performed using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies, complemented by density functional theory (DFT), provide insights into the molecular structure, vibrational frequencies, and chemical shifts. Notably, the non-linear optical (NLO) properties of these compounds have been determined, which could have implications in materials science and optoelectronics (Vural & Kara, 2017).

Applications in Heterocyclic Synthesis

Compounds similar to 2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine have been synthesized and used in heterocyclic synthesis. For example, the regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones and 5-methoxy-1,1,1,2,2-pentafluoro-4-hexen-2-one demonstrates the utility of these compounds in preparing heterocycles, a critical aspect in pharmaceutical and agrochemical industries (Martins, 2002).

Cross-Coupling Reactions

Research has shown that functionalized pyridylboronic acids, including derivatives of 2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine, undergo palladium-catalyzed cross-coupling reactions. These reactions yield novel heteroarylpyridine derivatives, which are significant in developing new pharmaceuticals and materials (Parry et al., 2002).

Novel Synthesis Methods

Innovative methods for synthesizing related compounds, such as 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, have been developed using 2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine analogs. These methods are noted for their simplicity, environmental friendliness, and high yields, making them valuable for various chemical synthesis applications (Aquino et al., 2015).

Antimicrobial Activities

Studies on bromo(trifluoromethyl)pyridine derivatives have explored their antimicrobial activities. These compounds, including 2-Bromo-4-(trifluoromethyl)pyridine, have been assessed for their effectiveness against various microbial strains, indicating potential applications in the development of new antimicrobial agents (Bogdanowicz et al., 2013).

Safety And Hazards

2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Trifluoromethylpyridines, including 2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine, have been used in the agrochemical and pharmaceutical industries. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

2-bromo-4-methoxy-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c1-13-5-2-6(8)12-3-4(5)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNAIICCZZKNRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801253141
Record name 2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801253141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine

CAS RN

1227579-45-4
Record name 2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227579-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801253141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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